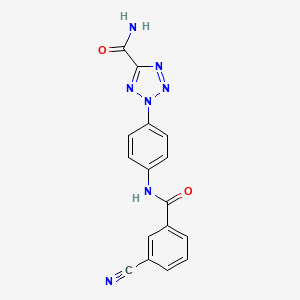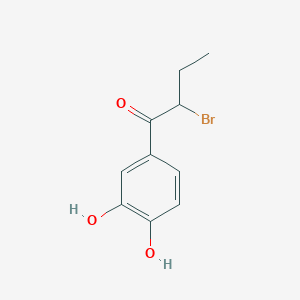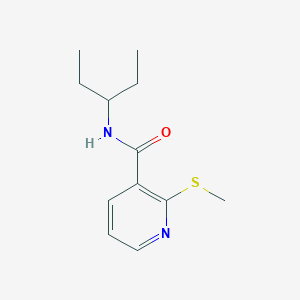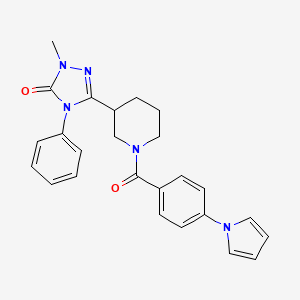![molecular formula C16H23BrN2O2 B2492251 Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate CAS No. 1260810-70-5](/img/structure/B2492251.png)
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate and related compounds typically involves multiple steps, starting from basic chemical building blocks to achieve the final compound. For instance, synthesis can begin with tert-butyl 4-oxopiperidine-1-carboxylate, leading to Schiff base compounds through coupling with aromatic aldehydes. This process is characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR, to ensure the successful formation of the target compound (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of these compounds is often determined using X-ray crystallographic analysis. This analysis provides detailed insights into the arrangement of atoms within the compound and the types of interactions stabilizing the structure, such as intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including nitrile anion cyclization, which is a crucial step in synthesizing N-tert-butyl disubstituted pyrrolidines. This reaction showcases the compound's reactivity and the possibility of generating chiral pyrrolidines with high yield and enantiomeric excess, illustrating its potential in asymmetric synthesis (Chung et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. The synthesis and characterization of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, provide insights into the compound's physical properties through spectroscopic and X-ray diffraction studies (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity with other chemicals, stability under various conditions, and potential for further functionalization, are essential for its application in chemical synthesis. Studies on similar compounds, like the synthesis and application of tert-butyl esters in continuous flow synthesis, highlight the versatility and reactivity of this chemical class, enabling the development of complex molecules in pharmaceutical research (Herath & Cosford, 2010).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antithrombin Activity
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate is involved in the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives. These derivatives demonstrate potential antithrombin activity, as indicated by molecular docking studies. The synthesis approach utilized a FAM-catalytic methodology, leading to high enantiomeric excess (ee) on a gram scale (Ayan et al., 2013).
Role in Metabolism of Prostaglandin E2 Agonist
This compound is also relevant in the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist developed for aiding bone fracture healing. The metabolism involves various cytochrome P450 isoforms, leading to the formation of specific metabolites through oxidation and N-dealkylation (Prakash et al., 2008).
Nitrile Anion Cyclization in Pyrrolidine Synthesis
The compound plays a role in the nitrile anion cyclization strategy for synthesizing N-tert-butyl disubstituted pyrrolidines. This method demonstrates a practical approach for asymmetric synthesis of chiral pyrrolidine derivatives, crucial in various pharmaceutical applications (Chung et al., 2005).
Antibacterial Activity Studies
In antibacterial activity studies, the presence of the tert-butyl moiety, especially with 1-(2,4-difluorophenyl) substitution, significantly influenced the in vitro and in vivo antibacterial activities of certain naphthyridine-3-carboxylic acids. This indicates its potential role in enhancing the efficacy of antibacterial agents (Bouzard et al., 1992).
Influenza Neuraminidase Inhibitors
Research also includes the development of influenza neuraminidase inhibitors, where a compound with a pyrrolidine core demonstrated potent inhibitory activity. This highlights its significance in the design of antiviral drugs (Wang et al., 2001).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structure, providing insights into their molecular configurations and potential applications in drug design and other chemical processes (Naveen et al., 2007).
Synthesis of Antilipidemic Agents
It has been used in the synthesis of enantiomers of antilipidemic agents, demonstrating the compound's relevance in the development of treatments for conditions like hyperlipidemia (Ohno et al., 1999).
Wirkmechanismus
Target of Action
It is known to be an intermediate of niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .
Mode of Action
This inhibition prevents the repair of DNA damage in cancer cells, leading to cell death .
Pharmacokinetics
Its predicted density is 133±01 g/cm3, and its predicted boiling point is 4289±400 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate of niraparib, it may contribute to the induction of cell death in cancer cells by preventing the repair of dna damage .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUSWGFWVBNSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)


![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)




